Indolizin-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
Indolizin-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a unique combination of indolizine, pyridazine, and pyrrolidine moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple heterocyclic rings in its structure contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indolizin-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of indolizine derivatives with pyridazine and pyrrolidine intermediates under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: Indolizin-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Indolizin-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or photophysical properties
Mechanism of Action
The mechanism of action of Indolizin-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and physiological responses .
Comparison with Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit diverse biological activities.
Pyridazine Derivatives: Pyridazinone and pyridazine-based compounds are known for their pharmacological properties, including antihypertensive and anticancer activities.
Pyrrolidine Derivatives: Pyrrolidine-containing compounds such as nicotine and proline are notable for their biological significance.
Uniqueness: Indolizin-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone stands out due to its unique combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties. This structural complexity allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
indolizin-2-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17(13-10-14-4-1-2-8-20(14)11-13)21-9-6-15(12-21)23-16-5-3-7-18-19-16/h1-5,7-8,10-11,15H,6,9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRYFLAPQYUOIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CN4C=CC=CC4=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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